

Application Notes: Western Blot Analysis of Keratin 8 Phosphorylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Keratin 8*

Cat. No.: *B1575351*

[Get Quote](#)

Introduction

Keratin 8 (K8) is a type II intermediate filament protein that, along with its type I partner Keratin 18 (K18), forms the primary cytoskeletal network in simple epithelial cells. The dynamic regulation of this network is crucial for maintaining cellular integrity, and it is significantly influenced by post-translational modifications, particularly phosphorylation. Phosphorylation of K8 on specific serine residues modulates its solubility, filament organization, and interaction with other proteins, thereby impacting critical cellular processes such as cell division, migration, and apoptosis.[1][2] Western blot analysis is a fundamental technique for studying K8 phosphorylation, allowing researchers to detect and quantify changes in the phosphorylation status of specific sites in response to various stimuli or in different disease states.

Key Phosphorylation Sites and Their Significance

Several phosphorylation sites on **Keratin 8** have been identified, with some being more extensively studied than others.

- **Serine 431 (Ser431):** This is a major phosphorylation site located in the tail domain of K8.[3] Phosphorylation at this site is mediated by mitogen-activated protein kinases (MAPKs), particularly ERK1/2, in response to stimuli such as Epidermal Growth Factor (EGF) and Sphingosylphosphorylcholine (SPC).[1][3][4][5] Increased phosphorylation at Ser431 is associated with keratin filament reorganization, leading to enhanced cell migration.[1][4][5]

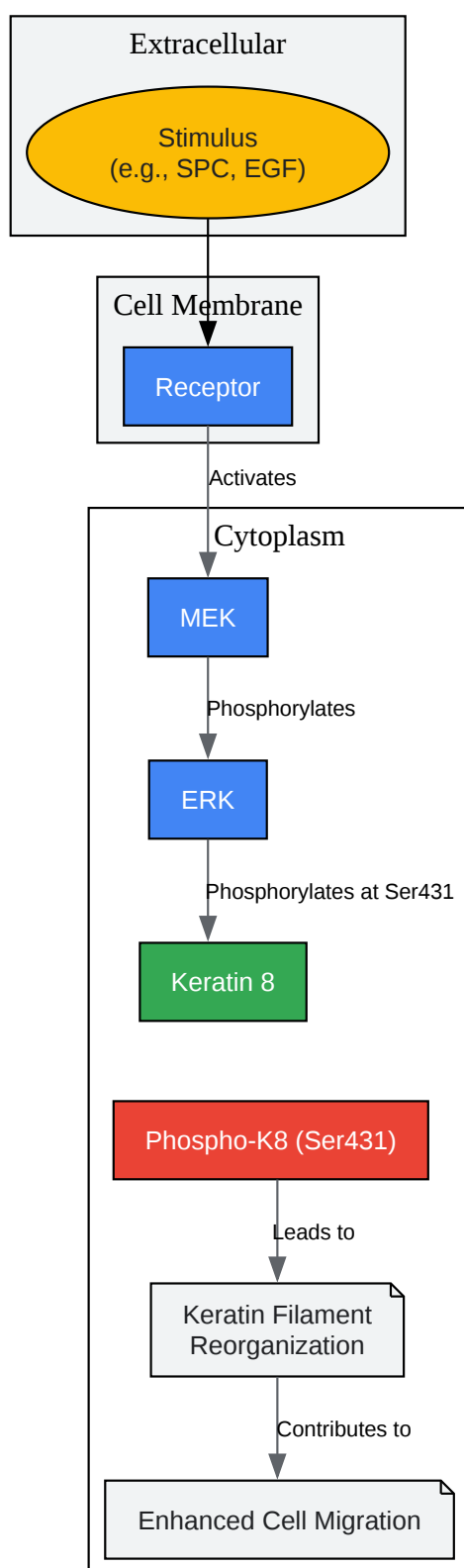
- Serine 74 (Ser74): This phosphorylation site is also implicated in the regulation of K8 function. Specific antibodies are available to detect phosphorylation at this site.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Serine 23 (Ser23): Located in the head domain, this is another key in vivo phosphorylation site.[\[3\]](#)
- Other Sites: Research has also pointed to the phosphorylation of K8 at other sites by kinases such as Aurora B and PKN, which can regulate processes like cytokinesis and autophagosome initiation, respectively.[\[9\]](#)[\[10\]](#)

Signaling Pathways Regulating K8 Phosphorylation

The phosphorylation of **Keratin 8** is a dynamic process regulated by various signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

MEK-ERK Signaling Pathway

The MEK-ERK pathway is a well-established regulator of K8 phosphorylation, particularly at Ser431.[\[1\]](#)[\[4\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

MEK-ERK pathway leading to K8 phosphorylation.

Quantitative Analysis of K8 Phosphorylation

Quantification of Western blot data is essential for drawing meaningful conclusions. This typically involves densitometric analysis of the phosphorylated K8 band, which is then normalized to the total K8 protein levels and a loading control (e.g., β -actin or GAPDH).[11][12] This normalization accounts for variations in protein loading and total K8 expression.

Condition	Phospho-K8 (Ser431) Level (Fold Change vs. Control)	Total K8 Level	Loading Control (e.g., β -actin)	Reference
Untreated Control	1.0	Consistent	Consistent	[4]
SPC (15 μ M)	Increased	Consistent	Consistent	[4]
SPC + U0126 (MEK Inhibitor)	Reduced to control levels	Consistent	Consistent	[4]
EGF Treatment	Increased	Consistent	Consistent	[8]
EGFR Blocking Antibody	Decreased pS74 and pS432	Consistent	Consistent	[13]

Experimental Protocols

Sample Preparation and Protein Extraction

Proper sample preparation is critical to preserve the phosphorylation state of K8. All steps should be performed on ice or at 4°C to minimize phosphatase and protease activity.[14]

Reagents:

- Lysis Buffer: NP-40 Lysis Buffer (150 mM NaCl, 20 mM Tris-HCl, 10% glycerol, 1% NP-40) supplemented with phosphatase inhibitors (e.g., 100 mM $\text{Na}_4\text{P}_2\text{O}_7$, 100 mM NaVO_4 , 1 M NaF) and protease inhibitors (e.g., 10 μ g/ml aprotinin, 100 μ g/ml leupeptin, 0.7 μ g/ml pepstatin).[4]

- Urea Buffer: 8 M Urea.
- 5x SDS-PAGE Sample Buffer: Standard formulation.

Protocol for Total Cell Lysate:

- Wash cells with ice-cold PBS.
- Lyse cells in NP-40 Lysis Buffer for 10 minutes on ice.[\[4\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[\[4\]](#)
- Collect the supernatant (soluble fraction).
- Add 5x SDS-PAGE Sample Buffer to the supernatant, and boil at 95°C for 5 minutes.[\[15\]](#)

Protocol for Insoluble Keratin Fraction:

- Following the collection of the supernatant in the protocol above, resuspend the pellet in the same lysis buffer.
- Incubate for 20 minutes on ice.
- Centrifuge at 10,000 x g for 20 minutes at 4°C.[\[4\]](#)
- Discard the supernatant and repeat the wash step.
- Resuspend the final pellet of insoluble proteins in 8 M Urea.[\[4\]](#)
- Add an equal volume of 5x SDS-PAGE Sample Buffer and boil.

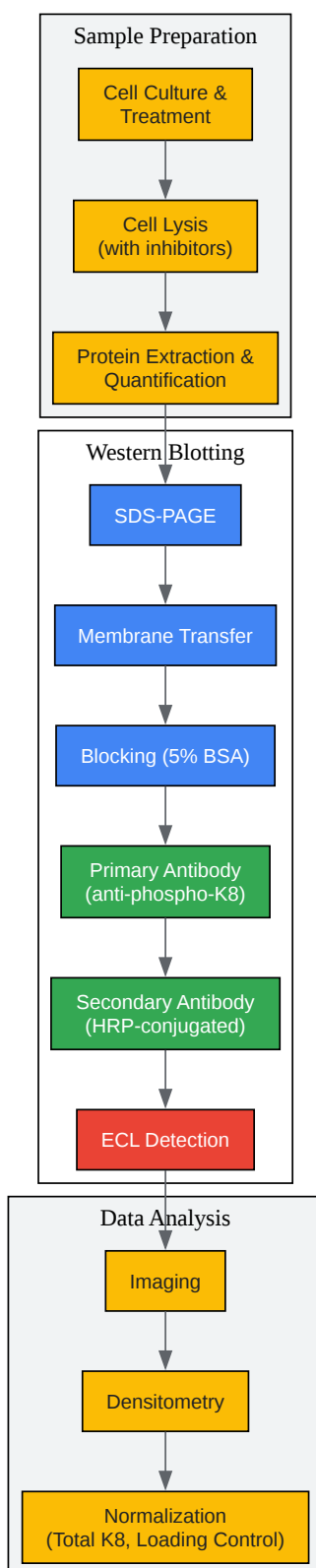
Western Blotting

Protocol:

- SDS-PAGE: Separate 25-50 µg of protein lysate on an SDS-polyacrylamide gel.[\[11\]](#)[\[13\]](#)

- Protein Transfer: Transfer the separated proteins to a PVDF membrane.[\[15\]](#)
- Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: BSA is recommended over milk for phospho-antibodies to reduce background.[\[15\]](#)[\[16\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-K8 Ser431) diluted in TBST with 5% BSA overnight at 4°C with gentle agitation.[\[17\]](#)
- Washing: Wash the membrane three times for 5 minutes each with TBST.[\[15\]](#)
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in TBST with 5% BSA for 1 hour at room temperature.
- Washing: Wash the membrane three times for 5 minutes each with TBST.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[\[15\]](#)
- Stripping and Re-probing (Optional): To normalize for total protein, the membrane can be stripped and re-probed with an antibody against total K8 and a loading control like β -actin.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Workflow for Western blot analysis of K8 phosphorylation.

References

- 1. Keratin 8 phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Phosphorylation of human keratin 8 in vivo at conserved head domain serine 23 and at epidermal growth factor-stimulated tail domain serine 431 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keratin 8 phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Keratin 8 phosphorylation regulates keratin reorganization and migration of epithelial tumor cells | Semantic Scholar [semanticscholar.org]
- 6. Keratin 8(Phospho-Ser74) Antibody RDSA62280 - Traditional Antibody [reddotbiotech.com]
- 7. Keratin 8 Antibody (Phospho-Ser74) (OAEC00275) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. abeomics.com [abeomics.com]
- 9. Phosphorylation of KRT8 (keratin 8) by excessive mechanical load-activated PKN (protein kinase N) impairs autophagosome initiation and contributes to disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. Increased Phospho-Keratin 8 Isoforms in Colorectal Tumors Associated with EGFR Pathway Activation and Reduced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- To cite this document: BenchChem. [Application Notes: Western Blot Analysis of Keratin 8 Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1575351#western-blot-analysis-of-keratin-8-phosphorylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com